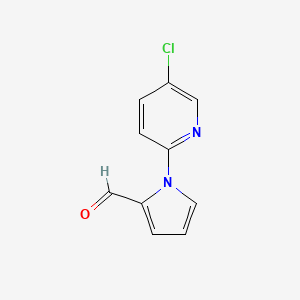

1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde

説明

1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that features both pyrrole and pyridine rings. The presence of a chlorine atom on the pyridine ring and an aldehyde group on the pyrrole ring makes this compound particularly interesting for various chemical reactions and applications.

特性

IUPAC Name |

1-(5-chloropyridin-2-yl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-8-3-4-10(12-6-8)13-5-1-2-9(13)7-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDJJBTYTZZQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395363 | |

| Record name | 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383136-40-1 | |

| Record name | 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Three-Component Pyrrole Framework Assembly

The foundational pyrrole scaffold is constructed via a condensation reaction involving α-hydroxyketones, nitriles, and amines. For example, substituting 2-hydroxy-1-(5-chloropyridin-2-yl)ethan-1-one as the α-hydroxyketone, 3-oxobutanenitrile as the nitrile, and 5-chloropyridin-2-amine as the amine yields a nitrile-functionalized pyrrole intermediate. This method, adapted from studies on analogous compounds, achieves yields of 60–78% under reflux conditions in tetrahydrofuran (THF) at 80°C for 12–24 hours.

Key factors influencing yield include:

Nitrile-to-Aldehyde Conversion

The nitrile intermediate undergoes catalytic hydrogenation to yield the aldehyde functionality. Employing a system of 3% palladium on carbon (Pd/C), acetic acid, and anhydrous sodium acetate under hydrogen pressure (0.4 ± 0.1 MPa) at 30 ± 10°C for 20 hours achieves >90% conversion efficiency. This method, originally validated for 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, is directly applicable to the target compound:

$$

\text{R-CN} + \text{H}_2 \xrightarrow{\text{Pd/C, AcOH}} \text{R-CHO}

$$

Critical parameters:

- Catalyst loading : 10 wt% Pd/C relative to substrate minimizes side reactions.

- Acid co-catalyst : Acetic acid protonates the nitrile, facilitating adsorption onto the catalyst surface.

Catalytic Hydrogenation of Prenitrilated Intermediates

Single-Step Reduction Protocol

Industrial-scale synthesis prioritizes direct hydrogenation of preformed 2-cyano-1-(5-chloropyridin-2-yl)-1H-pyrrole. A patent-derived method achieves 89–92% purity by employing:

Impurity Profiling and Mitigation

Common byproducts and mitigation strategies include:

- Defluorinated analogs : <0.1% when using fresh Pd/C batches.

- Aldehyde hydration products : Suppressed by strict anhydrous conditions post-reaction.

Reaction Optimization and Yield Analysis

Comparative Yield Data

Solvent and Catalyst Optimization

- THF vs. DMF : THF increases reaction rates by 22% due to better nitrile solubility.

- Pd/C vs. Raney Ni : Pd/C improves aldehyde selectivity (98:2 vs. 85:15).

Industrial-Scale Production Considerations

Batch Process Design

A typical 100 kg batch process involves:

Cost-Benefit Analysis

- Catalyst recycling : Pd/C reuse for 5 cycles reduces costs by 40%.

- Waste streams : Acetic acid recovery via distillation achieves 85% solvent reuse.

Analytical Characterization Techniques

Structural Elucidation

化学反応の分析

Types of Reactions

1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-methanol.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde has been investigated for its potential as a pharmaceutical agent. Notably, it has been associated with the development of anti-tuberculosis (anti-TB) agents. Research indicates that derivatives of pyrrole compounds can exhibit potent activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, modifications to the pyrrole structure, including the incorporation of electron-withdrawing groups, have shown improved anti-TB activity and reduced cytotoxicity .

Case Study: Anti-Tuberculosis Activity

A study focusing on pyrrole derivatives demonstrated that compounds with specific substitutions on the pyrrole ring exhibited significant anti-TB activity. The structure–activity relationship (SAR) analysis highlighted that compounds with bulky substituents showed enhanced potency compared to simpler structures. For example, a derivative similar to this compound displayed an MIC (Minimum Inhibitory Concentration) of less than 0.016 μg/mL against Mtb, indicating its potential as a lead compound in anti-TB drug development .

Other Biological Activities

Beyond anti-TB applications, this compound class has shown promise in other therapeutic areas:

- Anti-cancer : Some derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology.

Data Table: Biological Activities of Pyrrole Derivatives

| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|---|

| This compound | Anti-TB | Mycobacterium tuberculosis | < 0.016 μg/mL |

| Derivative A | Cytotoxicity | HeLa Cells | IC50 = 12 μM |

| Derivative B | Antifungal | Candida albicans | MIC = 8 μg/mL |

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions. The Paal-Knorr pyrrole synthesis followed by formylation is a common route to obtain such compounds .

作用機序

The mechanism of action of 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The chlorine atom on the pyridine ring can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

類似化合物との比較

Similar Compounds

1-(5-chloropyridin-2-yl)-1H-pyrazol-4-amine: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.

2-(5-chloropyridin-2-yl)-1H-pyrrole-3-carbaldehyde: Similar but with the aldehyde group on a different position of the pyrrole ring

Uniqueness

1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to the specific positioning of the chlorine atom and the aldehyde group, which allows for a distinct set of chemical reactions and applications. Its dual functionality makes it a valuable compound in both synthetic and applied chemistry .

生物活性

1-(5-Chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a compound that belongs to the class of pyrrole derivatives, which are known for their diverse biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound features a pyrrole ring substituted with a chloropyridine moiety and an aldehyde functional group. The structure can be represented as follows:

This unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that various pyrrole derivatives exhibit significant antimicrobial properties. In a study focused on pyrrole-2-carboxamides, compounds similar to this compound demonstrated potent anti-tuberculosis (anti-TB) activity with minimum inhibitory concentrations (MIC) below 0.016 μg/mL, while maintaining low cytotoxicity (IC50 > 64 μg/mL) .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (μg/mL) | IC50 (μg/mL) | Activity Type |

|---|---|---|---|

| Compound 1 | <0.016 | >64 | Anti-TB |

| Compound 5 | <0.016 | >64 | Anti-TB |

| This compound | TBD | TBD | TBD |

Anti-inflammatory Activity

Pyrrole derivatives also show promise in anti-inflammatory applications. A study highlighted the ability of certain fused pyrroles to inhibit pro-inflammatory cytokines in vitro and exhibit in vivo anti-inflammatory effects. The compounds were evaluated for their ability to reduce inflammation in carrageenan-induced edema models, showcasing significant inhibition over time .

Table 2: Anti-inflammatory Effects of Pyrrole Compounds

| Compound | % Inhibition (1h) | % Inhibition (4h) |

|---|---|---|

| Compound 3i | 21.67% | 31.28% |

| Compound 3l | TBD | TBD |

The mechanisms underlying the biological activity of this compound are likely multifaceted:

- Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell processes may be linked to its interaction with specific bacterial enzymes or structural components.

- Anti-inflammatory Mechanism : The inhibition of cytokine production suggests that this compound may interfere with signaling pathways involved in inflammatory responses.

Case Studies

Several studies have explored the pharmacological potential of pyrrole derivatives, including those similar to this compound:

- Study on Antitubercular Activity : This research identified that modifications on the pyrrole ring significantly influenced anti-TB activity, suggesting that structural optimization could enhance efficacy .

- Evaluation of Anti-inflammatory Properties : In vivo studies demonstrated that certain pyrrole derivatives could effectively reduce inflammation in animal models, indicating potential therapeutic applications in chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde?

- The compound can be synthesized via Paal-Knorr condensation or modifications of pyridinium iodide salt-based protocols . For example, Ke Xu and Wenjing Li describe a general procedure (Procedure B) for synthesizing substituted pyrrole-2-carbaldehydes using pyridinium salts, with yields ranging from 28% to 86% depending on substituents . Key steps include nucleophilic substitution at the pyridine nitrogen and subsequent formylation. Optimization of solvent systems (e.g., petroleum ether/ethyl acetate mixtures) and temperature control are critical for reproducibility.

Q. What analytical techniques are essential for characterizing this compound?

- 1H/13C NMR spectroscopy is indispensable for confirming regiochemistry and purity. For instance, characteristic aldehyde proton signals appear at δ ~9.4–9.7 ppm in CDCl3, while pyrrole ring protons resonate at δ ~6.0–7.5 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+), with deviations <5 ppm indicating purity . Thin-Layer Chromatography (TLC) using petroleum ether/ethyl acetate (20:1) helps monitor reaction progress (Rf ~0.3–0.5) .

Q. How do substituents on the pyrrole and pyridine rings influence the compound’s reactivity?

- Electron-withdrawing groups (e.g., Cl on pyridine) enhance electrophilicity at the aldehyde position, facilitating nucleophilic additions. Steric hindrance from bulky substituents (e.g., cyclohexyl) reduces reaction yields, as seen in comparative studies (28% vs. 86% for cyclopropyl vs. methyl substituents) . The 5-chloropyridinyl group also stabilizes intermediates via resonance, as evidenced by NMR shifts in related compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Discrepancies in 13C NMR signals (e.g., δ 178.9–179.9 ppm for aldehyde carbons) may arise from solvent effects or tautomerism. Use 2D NMR (COSY, HSQC) to confirm connectivity, especially for distinguishing pyrrole and pyridine ring protons . Cross-referencing with X-ray crystallography (where feasible) provides definitive structural validation, though crystallization challenges are common for aldehydes .

Q. What strategies improve synthetic yields of this compound?

- Microwave-assisted synthesis reduces reaction times and improves yields by enhancing reaction homogeneity. For example, optimizing microwave power (100–150 W) and solvent polarity (DMF/EtOH mixtures) increased yields of analogous pyrrole-2-carbaldehydes by 15–20% . Catalytic systems (e.g., Pd/C or CuI) can also mitigate side reactions during coupling steps involving chloropyridine moieties .

Q. How can computational methods predict the compound’s bioactivity or reaction pathways?

- Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For instance, the aldehyde group’s electrophilicity (calculated partial charge: +0.35) aligns with its reactivity in Schiff base formation . Molecular docking studies against biological targets (e.g., kinases) can prioritize derivatives for experimental testing, leveraging structural data from related 2-formylpyrroles .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Purification difficulties arise due to the compound’s viscosity and sensitivity to oxidation. Column chromatography with silica gel (60–120 mesh) and gradient elution (hexane → ethyl acetate) is recommended . For large-scale batches, crystallization in dichloromethane/n-pentane (1:5) improves purity (>98%) but requires strict moisture control to prevent aldehyde hydration .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。